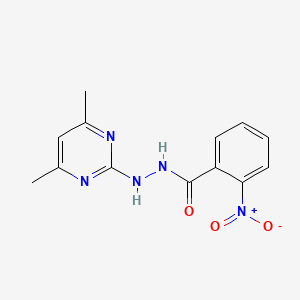

N'-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide

Description

N'-(4,6-Dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide is a hydrazide derivative featuring a 4,6-dimethylpyrimidin-2-yl moiety linked to a 2-nitrobenzohydrazide group. This compound belongs to a class of hydrazones, which are characterized by the presence of a –NH–N=C– functional group. Hydrazones are widely studied for their diverse biological activities, including antimicrobial, antitumor, and herbicidal properties, as well as their utility in coordination chemistry .

The 4,6-dimethylpyrimidin-2-yl group is a structurally significant heterocyclic motif known for enhancing bioactivity in agrochemicals and pharmaceuticals. For instance, sulfonylurea herbicides like sulfometuron-methyl incorporate this group to achieve high herbicidal efficacy .

Synthesis of such compounds typically involves condensation reactions between hydrazides and carbonyl-containing precursors. For example, analogous hydrazones are synthesized via refluxing hydrazine derivatives with aldehydes or ketones in ethanol or acetic acid .

Properties

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-8-7-9(2)15-13(14-8)17-16-12(19)10-5-3-4-6-11(10)18(20)21/h3-7H,1-2H3,(H,16,19)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDUMXZKZFPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide typically involves the reaction of 4,6-dimethylpyrimidine-2-carbohydrazide with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Condensation: Aldehydes or ketones in the presence of an acid catalyst like acetic acid.

Major Products Formed

Reduction: 2-amino derivative of the original compound.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Condensation: Hydrazones with different aldehydes or ketones.

Scientific Research Applications

N’-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.

Industry: Utilized as a corrosion inhibitor for metals, protecting them from oxidative damage.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential bacterial proteins, leading to cell death. In anticancer research, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents oxidative reactions .

Comparison with Similar Compounds

Key Observations :

- The 4,6-dimethylpyrimidin-2-yl group in sulfometuron-methyl contributes to its high herbicidal potency, comparable to dimethoxy-substituted analogs .

Antimicrobial and Antioxidant Derivatives

Hydrazones with pyrimidine cores are frequently explored for antimicrobial applications. Notable analogs include:

Key Observations :

- The target compound’s nitro group may enhance electron-deficient character, improving interactions with microbial enzymes.

Comparison with Sulfonamide Derivatives

Sulfonamides with 4,6-dimethylpyrimidin-2-yl groups, such as sulfamethazine , highlight divergent applications:

| Compound | Core Structure | Primary Use | Reference |

|---|---|---|---|

| Sulfamethazine | Sulfonamide | Antibiotic (veterinary) | |

| Target Compound | Hydrazide | Potential herbicidal/antimicrobial | – |

Key Observations :

- Sulfamethazine’s sulfonamide group enables broad-spectrum antibacterial activity, whereas the hydrazide group in the target compound may favor antifungal or antiparasitic effects .

- Both compounds leverage the 4,6-dimethylpyrimidin-2-yl group for stability and target affinity, underscoring its adaptability across drug classes.

Physicochemical and Computational Insights

DFT studies on related Schiff base ligands (e.g., ) reveal that the 4,6-dimethylpyrimidin-2-yl group enhances planarity and conjugation, improving ligand-metal binding efficiency . The target compound’s nitro group may further polarize the molecule, influencing solubility and reactivity.

Biological Activity

N'-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4,6-dimethylpyrimidine derivatives and 2-nitrobenzohydrazine. The reaction conditions can vary, but common solvents include ethanol or methanol under reflux conditions. The yield and purity of the synthesized compound are often assessed using techniques such as NMR and HPLC.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

1. Antiviral Activity

In vitro studies have shown that derivatives of this compound can inhibit viral replication. For instance, compounds with similar structures demonstrated significant antiviral effects against the influenza virus, showcasing their potential as antiviral agents .

2. Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating moderate to strong antibacterial activity .

3. Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the biological significance of this compound:

Case Study 1: Antiviral Efficacy

A recent study investigated the antiviral efficacy of synthesized hydrazones based on similar structures. The results showed that certain derivatives exhibited binding affinities comparable to established antiviral drugs, indicating their potential for further development .

Case Study 2: Antibacterial Activity Assessment

Another study focused on evaluating the antibacterial properties of this compound against various pathogens. The findings indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values detailed in Table 1 below .

Research Findings Summary

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.